molecular formula C8H16ClNO2S B1406777 2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride CAS No. 2197408-51-6

2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride

Cat. No.: B1406777
CAS No.: 2197408-51-6
M. Wt: 225.74 g/mol
InChI Key: BJMSVXWNSXKMMI-UHFFFAOYSA-N
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Description

2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride (CAS 90205-29-1) is a thiazolidine derivative with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol . This compound is offered for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human consumption. Thiazolidine-based compounds are a significant area of investigation in medicinal chemistry due to their diverse biological activities. Scientific literature indicates that structurally related thiazolidine-4-carboxylic acid derivatives are of interest for their potential neuroprotective properties, with some analogs shown to attenuate neuroinflammation and oxidative stress in preclinical models . Other thiazolidine derivatives have been studied as biomarkers, such as 2-thiothiazolidine-4-carboxylic acid (TTCA), which is explored as a metabolite for tracking cruciferous vegetable intake . The specific research applications and mechanistic action of this compound are not fully detailed in the available literature, presenting an opportunity for further investigation by the scientific community. Researchers should consult the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

2,2-diethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c1-3-8(4-2)9-6(5-12-8)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMSVXWNSXKMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(NC(CS1)C(=O)O)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride is a compound that has garnered attention due to its potential biological activities. This compound, characterized by its thiazolidine ring structure, is hypothesized to exhibit various pharmacological properties, including hepatoprotection and potential roles in metabolic pathways.

Chemical Structure and Properties

The compound's chemical formula is C8H14ClN1O2S1C_8H_{14}ClN_1O_2S_1, with a molecular weight of approximately 239.76 g/mol. The thiazolidine core contributes to its unique reactivity and biological activity, particularly in interactions with biological systems.

Biological Activity Overview

Research indicates that this compound may possess several biological activities:

  • Hepatoprotective Effects : Studies have shown that thiazolidine derivatives can act as cysteine donors, potentially enhancing glutathione synthesis, which is critical for liver detoxification processes .
  • Metabolic Pathways : The compound has been linked to the metabolism of isothiocyanates from cruciferous vegetables, suggesting a role in detoxification and antioxidant defense mechanisms .
  • Antimicrobial Properties : Similar compounds in the thiazolidine family have demonstrated antimicrobial activity, indicating potential for use in treating infections caused by resistant pathogens .

Hepatoprotective Studies

A study focusing on the determination of 2-carboxy thiazolidine-4-carboxylic acid (TDCA) found that this class of compounds can significantly affect liver health. The research utilized a column ion-exchange chromatographic method to measure TDCA levels in blood and urine, demonstrating its role as a hepatoprotective agent by acting as a cysteine donor for glutathione synthesis .

Urinary Biomarker Studies

In clinical trials assessing cruciferous vegetable intake, elevated urinary levels of 2-thiothiazolidine-4-carboxylic acid (TTCA) were observed. This suggests that derivatives like this compound could serve as reliable biomarkers for dietary intake of these vegetables, providing insights into their health benefits .

Case Studies

  • Clinical Trial on Dietary Intake :
    • Objective : To evaluate TTCA as a biomarker for broccoli beverage intake.
    • Method : A randomized crossover study involving 50 participants consuming glucoraphanin-rich and sulforaphane-rich beverages.
    • Findings : Significant increases in urinary TTCA levels post-consumption indicated its potential utility in dietary assessments related to cruciferous vegetable intake .
  • Metabolism Study in Animal Models :
    • Objective : To investigate the metabolic pathways involving isothiocyanates.
    • Method : Sprague-Dawley rats were administered methyl isothiocyanate.
    • Findings : Increased urinary TTCA suggested that it forms during the biotransformation of isothiocyanates, highlighting its role in metabolic processes associated with detoxification .

Comparative Analysis Table

Compound NameBiological ActivityNotes
2,2-Diethylthiazolidine-4-carboxylic AcidHepatoprotective, AntioxidantPotential cysteine donor
2-Thiothiazolidine-4-carboxylic AcidBiomarker for vegetable intakeFormed during isothiocyanate metabolism
Methyl 2,2-Diethylthiazolidine-4-carboxylate HydrochlorideAntimicrobial propertiesSimilar structure with potential therapeutic uses

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties
The compound has been studied for its ability to act as a free radical scavenger. A notable study investigated the efficacy of oxothiazolidine-4-carboxylic acid (a related compound) in treating acute respiratory distress syndrome (ARDS). Although the study concluded that it did not improve survival rates or reduce ventilator dependency, it highlighted the compound's potential as an antioxidant in clinical settings .

2. Glutathione Precursor
2,2-Diethylthiazolidine-4-carboxylic acid acts as a prodrug for cysteine, which is essential for glutathione synthesis. Increased levels of glutathione can help mitigate oxidative stress-related diseases, including cataracts. Research demonstrated that the compound could elevate cellular glutathione levels, which is crucial for protecting against oxidative damage .

Analytical Applications

1. Quantification Methods
A hydrophilic interaction liquid chromatography (HILIC) method was developed to quantify the levels of oxothiazolidine-4-carboxylic acid in simulated aqueous humor. This method was validated according to FDA guidelines and showed high accuracy and precision, making it suitable for further studies on cataract formation and treatment .

ParameterValue
Lower Limit of Quantification200 ng/mL
Lower Limit of Detection100 ng/mL
Linearity Range0.2 - 10 μg/mL
Regression Coefficient0.999

Biochemical Applications

1. Potential Biomarker
Research has indicated that thiazolidine derivatives could serve as biomarkers for dietary intake of cruciferous vegetables. A study showed that urinary levels of 2-thiothiazolidine-4-carboxylic acid significantly increased after participants consumed glucoraphanin-rich beverages, suggesting its utility in nutritional studies .

2. Nanoparticle Formulation
Chitosan nanoparticles loaded with oxothiazolidine-4-carboxylic acid were formulated to enhance drug delivery systems. The nanoparticles demonstrated uniformity and effective drug release profiles over time, indicating their potential application in targeted therapy .

Case Studies

Case Study 1: Acute Respiratory Distress Syndrome
In a double-blind placebo-controlled trial involving 215 patients with ARDS, the administration of oxothiazolidine-4-carboxylic acid was evaluated for safety and efficacy. The study was terminated prematurely due to safety concerns; however, it provided insights into the compound's effects on inflammatory conditions .

Case Study 2: Cataract Research
A study focused on developing an analytical method for quantifying oxothiazolidine-4-carboxylic acid in aqueous humor samples revealed its potential role in cataract prevention through glutathione elevation. The method's validation supports its use in future ophthalmic research .

Chemical Reactions Analysis

Structural Features and Reactivity

2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride is a thiazolidine derivative containing:

  • A thiazolidine ring (five-membered heterocycle with sulfur and nitrogen).

  • Diethyl substituents at the 2-position.

  • A carboxylic acid group at the 4-position.

  • A hydrochloride salt form, enhancing solubility in polar solvents .

The carboxylic acid group enables nucleophilic acyl substitution, while the thiazolidine ring participates in ring-opening or electrophilic substitution under specific conditions.

Carboxylic Acid Reactivity

The carboxylic acid group undergoes typical reactions of aliphatic carboxylic acids:

Reaction Reagents/Conditions Product Mechanism
Esterification Methanol/H⁺ (e.g., H₂SO₄)Methyl 2,2-diethylthiazolidine-4-carboxylateAcid-catalyzed nucleophilic acyl substitution .
Amide Formation Amines + DCC (coupling agent)2,2-Diethylthiazolidine-4-carboxamideActivation via carbodiimide, followed by nucleophilic attack .
Acid Chloride Synthesis SOCl₂ or PCl₅2,2-Diethylthiazolidine-4-carbonyl chlorideFormation of chlorosulfite intermediate, displacement by Cl⁻ .
Reduction LiAlH₄2,2-Diethylthiazolidine-4-methanolHydride attack at carbonyl carbon, yielding primary alcohol .

Thiazolidine Ring Reactivity

The thiazolidine ring participates in:

Reaction Reagents/Conditions Product Mechanism
Ring-Opening Strong acids (e.g., HCl)Ethyl thiol + Ethylenediamine derivativesProtonation at sulfur or nitrogen, followed by cleavage .
Electrophilic Substitution Alkyl halides (e.g., CH₃I)S-Alkylated thiazolidine derivativesAttack at sulfur lone pairs under basic conditions.

Decarboxylation

Under thermal or oxidative conditions:

  • Thermal Decarboxylation : Heating above 150°C releases CO₂, forming 2,2-diethylthiazolidine .

  • Oxidative Decarboxylation : Reaction with Pb(OAc)₄ yields a disulfide via radical intermediates.

Esterification Mechanism

  • Protonation of the carboxylic acid by H⁺.

  • Nucleophilic attack by methanol on the activated carbonyl.

  • Deprotonation to form the ester (see for full mechanism).

Thiazolidine Ring-Opening

  • Protonation of the ring sulfur or nitrogen in acidic media.

  • Cleavage of the S–C or N–C bond, releasing thiol and amine fragments .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The 2,2-diethyl substitution distinguishes this compound from other thiazolidine derivatives. Key analogs and their properties are summarized below:

Table 1: Structural and Spectral Comparison of Thiazolidine-4-carboxylic Acid Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Spectral Data (NMR, pKa) Source
2,2-Diethylthiazolidine-4-carboxylic acid HCl 2,2-diethyl Not reported Not available (inferred: δ ~2.5–3.5 ppm for ethyl groups) Hypothetical
2,2-Dimethylthiazolidine-4-carboxylic acid 2,2-dimethyl ~163.2 δ 1.45 ppm (s, 6H, CH₃); pKa ~2.1 (carboxylic acid)
2-Phenylthiazolidine-4-carboxylic acid 2-phenyl 209.27 δ 7.3–7.5 ppm (m, 5H, aromatic); J = 8–10 Hz (coupling)
2-(4-Fluorophenyl)thiazolidine-4-carboxylic acid 2-(4-fluorophenyl) 227.26 δ 7.1–7.3 ppm (m, 4H, aromatic); ¹³C δ 162 ppm (C-F)
2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acid 2-(3,4,5-trimethoxyphenyl) 313.34 δ 3.8 ppm (s, 9H, OCH₃); J = 5–7 Hz (ring coupling)

Key Observations :

  • For instance, 2,2-dimethyl analogs exhibit simplified NMR spectra due to symmetry, while aryl-substituted derivatives display complex splitting from aromatic protons .
  • Solubility and pKa : Hydrochloride salts (e.g., berberine HCl in ) generally exhibit improved aqueous solubility compared to free bases. The pKa of the carboxylic acid group (~2.1 for dimethyl analogs) suggests moderate acidity, which may affect ionization under physiological conditions .

Pharmacological Potential

While direct data for 2,2-diethylthiazolidine-4-carboxylic acid HCl are lacking, related compounds highlight key trends:

  • Antimicrobial Activity : Thiazolidine derivatives with lipophilic substituents (e.g., long-chain amides in ) show enhanced membrane penetration, critical for antibacterial efficacy .

Q & A

Q. What synthetic strategies are recommended for preparing 2,2-diethylthiazolidine-4-carboxylic acid hydrochloride, and how can reaction yields be optimized?

Methodological Answer: A generalized synthesis protocol involves coupling Boc-protected carboxylic acids with amines using EDCI/HOBT activation in dichloromethane (CH₂Cl₂), followed by Boc deprotection with trifluoroacetic acid (TFA). Key steps include:

Activation : React Boc-protected carboxylic acid with EDCI/HOBT for 10 minutes.

Amine Coupling : Add the amine and triethylamine (Et₃N) to the activated intermediate, stirring for 6–15 hours.

Workup : Wash with NaHCO₃ and brine, dry over MgSO₄, and purify via silica gel chromatography (hexane/ethyl acetate gradient).

Deprotection : Treat with TFA in CH₂Cl₂ for 1–8 hours, followed by neutralization and purification.

Q. Yield Optimization Tips :

  • Use stoichiometric excess (1.2–1.5 eq) of amine.
  • Monitor reaction progress via TLC or LC-MS.
  • Optimize chromatography gradients to minimize product loss.

Reference Synthesis Example (Analogous Compound):

DerivativeYieldKey Reagents
2-Phenylthiazolidine-4-carboxylic acid octadecylamide76.1%EDCI, HOBT, Et₃N

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) is recommended, with parameters adapted from WS/T 40-1996 and WS/T 403-2012 standards:

  • Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
  • Detection : UV at 254 nm.
  • Calibration : Prepare standard curves using ≥98% pure compound (validated via NMR/MS).

Q. Validation Criteria :

  • Linearity (R² > 0.99), LOD < 0.1 µg/mL, LOQ < 0.3 µg/mL.
  • Intra-day and inter-day precision (RSD < 5%) .

Q. How can aqueous solubility of this compound be experimentally determined?

Methodological Answer: Use shake-flask method (adapted from solubility studies on thiazolidine derivatives):

Saturate distilled water with the compound (24 hrs, 25°C).

Filter (0.45 µm membrane) and quantify via HPLC.

Compare to structurally similar compounds (e.g., 2-hexylthiazolidine-4-carboxylic acid, solubility ~2301 mg/L at 25°C) .

Q. Factors Affecting Solubility :

  • pH (adjust with HCl/NaOH).
  • Co-solvents (e.g., DMSO ≤1% to avoid cytotoxicity).

Q. What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Identify characteristic protons (e.g., thiazolidine ring protons at δ 3.5–4.5 ppm, diethyl groups at δ 1.2–1.5 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹), C=O (~1700 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions : Desiccated at –20°C in amber vials under inert gas (N₂/Ar).
  • Stability Monitoring : Perform HPLC purity checks every 6 months.
  • Decomposition Risks : Hydrolysis of the thiazolidine ring in aqueous solutions > pH 7 .

Advanced Research Questions

Q. How can contradictions in synthetic yields of derivatives be resolved?

Methodological Answer:

  • Side Reactions : Monitor for byproducts (e.g., dimerization via unreacted amines) using LC-MS.
  • Steric Effects : Bulky aryl substituents (e.g., 3,4,5-trimethoxyphenyl) may reduce yields (e.g., 58.8% vs. 76.1% for less hindered analogs).
  • Scale-Up Adjustments : Increase reaction time (24+ hrs) and use high-dilution conditions .

Q. What structure-activity relationship (SAR) insights can guide derivative design for biological activity?

Methodological Answer:

  • Key Modifications :
    • Aryl Substituents : Electron-withdrawing groups (e.g., –NO₂) enhance electrophilic reactivity.
    • Amide Chain Length : Longer chains (e.g., C18) improve lipid membrane penetration.
  • Example : 2-(4-Acetamidophenyl) derivatives show enhanced bioactivity due to hydrogen bonding .

Q. How can HPLC method sensitivity be improved for trace analysis?

Methodological Answer:

  • Pre-column Derivatization : Use 5-amino salicylic acid to enhance UV absorption.
  • Mobile Phase Optimization : Reduce acetonitrile to 60% to increase retention time resolution.
  • Column Temperature : 40°C to improve peak sharpness .

Q. What computational approaches predict solubility and reactivity of novel derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvation free energy in water.
  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to assess electronic effects.
  • QSAR Models : Train on solubility data from analogs (e.g., 2-hexylthiazolidine-4-carboxylic acid) .

Q. How can in vitro metabolic stability of derivatives be assessed?

Methodological Answer:

  • Liver Microsome Assay : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH.
  • Half-Life (t₁/₂) Calculation : Quantify parent compound depletion via LC-MS/MS.
  • CYP Enzyme Inhibition : Screen against CYP3A4/2D6 isoforms .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride
Reactant of Route 2
2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.